(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone
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Overview
Description
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxybenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone
- (4-Bromophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone
- (4-Methylphenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone
Uniqueness
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
1097107-40-8 |
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Molecular Formula |
C14H9FN2O2 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13(18)9-3-6-11-12(7-9)17-14(19)16-11/h1-7H,(H2,16,17,19) |
InChI Key |
DQWBRTHPRMPYTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)N3)F |
Origin of Product |
United States |
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